(1S)-1-(4-iodophenyl)ethan-1-ol
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Overview
Description
(1S)-1-(4-iodophenyl)ethan-1-ol: is an organic compound characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to an ethan-1-ol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-(4-iodophenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 4-iodoacetophenone.
Reduction: The 4-iodoacetophenone is then reduced to this compound using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Catalytic Hydrogenation: Utilizing a catalyst such as palladium on carbon (Pd/C) to facilitate the reduction process.
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-(4-iodophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: Further reduction can lead to the formation of the corresponding alkane.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-iodoacetophenone or 4-iodobenzaldehyde.
Reduction: Formation of 4-iodoethylbenzene.
Substitution: Formation of compounds such as 4-azidoethanol or 4-cyanoethanol.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: (1S)-1-(4-iodophenyl)ethan-1-ol serves as an intermediate in the synthesis of more complex organic molecules.
Catalysis: Used as a substrate in catalytic reactions to study reaction mechanisms and catalyst efficiency.
Biology
Biochemical Studies: Utilized in studies involving enzyme-substrate interactions and metabolic pathways.
Medicine
Pharmaceuticals: Potential precursor for the synthesis of pharmaceutical compounds with therapeutic properties.
Industry
Material Science: Used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism by which (1S)-1-(4-iodophenyl)ethan-1-ol exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Participation in metabolic pathways, leading to the formation of active metabolites or intermediates.
Comparison with Similar Compounds
Similar Compounds
- (1S)-1-(4-bromophenyl)ethan-1-ol
- (1S)-1-(4-chlorophenyl)ethan-1-ol
- (1S)-1-(4-fluorophenyl)ethan-1-ol
Uniqueness
- Iodine Atom : The presence of the iodine atom in (1S)-1-(4-iodophenyl)ethan-1-ol imparts unique reactivity and properties compared to its bromine, chlorine, and fluorine analogs.
- Reactivity : The iodine atom makes the compound more reactive in nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups.
Properties
IUPAC Name |
(1S)-1-(4-iodophenyl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9IO/c1-6(10)7-2-4-8(9)5-3-7/h2-6,10H,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWUDBZIJCVKUHM-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=C(C=C1)I)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9IO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.06 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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